molecular formula C11H7N3O3 B2745681 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole CAS No. 27146-12-9

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole

Cat. No.: B2745681
CAS No.: 27146-12-9
M. Wt: 229.195
InChI Key: VAOCIPZCVAFPGT-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole is a heterocyclic compound that features both furan and benzoimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol, with the addition of ammonium chloride to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(Furan-2-yl)-6-amino-1H-benzo[d]imidazole, while substitution reactions can introduce various functional groups onto the furan ring.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan and benzoimidazole moieties can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(furan-2-yl)-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-14(16)7-3-4-8-9(6-7)13-11(12-8)10-2-1-5-17-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOCIPZCVAFPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903552
Record name NoName_4237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred mixture of N-(2-amino-4-nitrophenyl)-2-furamide (125 g, 0.5 mole) in a solution of concentrated hydrochloric acid (400 m) and 850 ml of water is heated on a steam bath for 3 hr. The reaction mixture after pouring into 4 liters of ice is treated with concentrated ammonium hyroxide until basic. The intermediate is filtered to give 104 g (91 percent).
Name
N-(2-amino-4-nitrophenyl)-2-furamide
Quantity
125 g
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reactant
Reaction Step One
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850 mL
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ice
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4 L
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 1,2-diamino-4-nitrobenzene (31 g, 0.2 mol) and 2-furancarboxaldehyde (25 g, 0.26 mol) in 2-propanol is treated with p-benzoquinone (24 g, 0.22 mol). The reaction mixture is heated under reflux for 2 h. The reaction solution is diluted with water to precipitate the product. After drying, the crude product weighs 46 g (100%). Recrystllization from nitromethane provides an analytical sample which melts at 228°-229° C. Anal. Calcd for C11H7N3O3 ; C, 57.64; H, 3.08; N, 18.34. Found: C, 57.55; H, 3.04; N, 18.53.
Quantity
31 g
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reactant
Reaction Step One
Quantity
25 g
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reactant
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solvent
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24 g
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reactant
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